molecular formula C19H20Cl2N2OS B12693907 Imidazo(2,1-b)thiazol-3-ol, 3-(2-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride CAS No. 86346-81-8

Imidazo(2,1-b)thiazol-3-ol, 3-(2-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride

Cat. No.: B12693907
CAS No.: 86346-81-8
M. Wt: 395.3 g/mol
InChI Key: VFABWLNHDGSMEB-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazol-3-ol, 3-(2-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of substituents such as the 2-chlorophenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.

    Biological Studies: Investigation of their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Industrial Applications: Use as intermediates in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazo(2,1-b)thiazol-3-ol derivatives include other imidazo-thiazole derivatives with different substituents. Examples include:

  • Imidazo(2,1-b)thiazol-3-ol, 3-(4-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-
  • Imidazo(2,1-b)thiazol-3-ol, 3-(2-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-

Uniqueness

The uniqueness of imidazo(2,1-b)thiazol-3-ol, 3-(2-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

86346-81-8

Molecular Formula

C19H20Cl2N2OS

Molecular Weight

395.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride

InChI

InChI=1S/C19H19ClN2OS.ClH/c20-16-9-5-4-8-15(16)19(23)17(24-18-21-12-13-22(18)19)11-10-14-6-2-1-3-7-14;/h1-9,17,23H,10-13H2;1H

InChI Key

VFABWLNHDGSMEB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)SC(C2(C3=CC=CC=C3Cl)O)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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